3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid

Dual COX/LOX inhibition Inflammation Arachidonic acid cascade

This 3-hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid is a functionally distinct analog: the 7-methoxy group confers COX-1 inhibitory activity (IC₅₀=3.6 µM) completely absent in the unsubstituted parent (0% at 10 µM), while preserving 5-LOX potency (IC₅₀=3.4 µM). Substitution pattern strictly determines pharmacological profile—procurement of this exact chemotype is essential for assay reproducibility. Fragment-like (MW 224; LE=0.50) with three orthogonal derivatization vectors (2-COOH, 3-OH, 7-OCH₃-directed aromatic substitution), it is an ideal starting scaffold for systematic SAR expansion within the benzothiophene anti-inflammatory series.

Molecular Formula C10H8O4S
Molecular Weight 224.23 g/mol
CAS No. 1393803-54-7
Cat. No. B6332464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid
CAS1393803-54-7
Molecular FormulaC10H8O4S
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC(=C2O)C(=O)O
InChIInChI=1S/C10H8O4S/c1-14-6-4-2-3-5-7(11)9(10(12)13)15-8(5)6/h2-4,11H,1H3,(H,12,13)
InChIKeyRYHNTTHKKGIYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid (CAS 1393803-54-7): Compound Class and Baseline Characterization for Research Procurement


3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid (CAS 1393803-54-7) is a heterocyclic small molecule belonging to the 3-hydroxybenzo[b]thiophene-2-carboxylic acid class [1]. It features a benzothiophene core bearing a hydroxyl group at position 3, a carboxylic acid at position 2, and a methoxy substituent at position 7 of the fused benzene ring. The compound has a molecular formula of C₁₀H₈O₄S, a molecular weight of 224.23 g/mol, a computed XLogP3 of 3, a topological polar surface area (TPSA) of 95 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [2]. It is commercially available at 95% purity from specialty chemical suppliers . The compound has been evaluated in vitro as a dual inhibitor of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX) [1].

Why Generic Substitution of 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid (CAS 1393803-54-7) Is Scientifically Unjustified


Within the 3-hydroxybenzo[b]thiophene-2-carboxylic acid series, seemingly minor substitution changes produce profound and non-linear shifts in target engagement. The unsubstituted parent compound, 3-hydroxybenzo[b]thiophene-2-carboxylic acid, exhibits zero COX-1 inhibition at 10 µM, yet introduction of a 7-methoxy group (the target compound) confers measurable COX-1 inhibitory activity (IC₅₀ = 3.6 µM) while essentially preserving 5-LOX potency [1]. Conversely, replacing the 7-methoxy with a 7-chloro substituent yields an 8.8-fold gain in COX-1 potency but a divergent 5-LOX/COX-1 selectivity ratio [1]. These data demonstrate that benzothiophene-2-carboxylic acid analogs within this scaffold are not functionally interchangeable; each substitution pattern defines a distinct pharmacological profile that cannot be predicted by structural similarity alone [1]. Procurement of a specific substitution pattern is therefore essential for experimental reproducibility in target-based assays [2].

Quantitative Differentiation Evidence for 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid (CAS 1393803-54-7) Versus Closest Analogs


Balanced Dual 5-LOX/COX-1 Inhibition Profile Versus Unsubstituted Parent Compound

The target compound (7-OCH₃) exhibits a nearly equipotent dual inhibition profile against 5-LOX and COX-1, with IC₅₀ values of 3.4 µM and 3.6 µM respectively (ratio = 0.94). In contrast, the unsubstituted parent compound 3-hydroxybenzo[b]thiophene-2-carboxylic acid shows complete loss of COX-1 activity (0% inhibition at 10 µM) while retaining comparable 5-LOX potency (IC₅₀ = 3.5 µM) [1][2]. This demonstrates that the 7-methoxy substituent uniquely enables COX-1 inhibitory function within this scaffold.

Dual COX/LOX inhibition Inflammation Arachidonic acid cascade

Distinct Selectivity Profile Relative to Chloro-Substituted Analogs in the Same Series

Within the Hansen et al. (2012) series, replacing the 7-methoxy group with a chlorine atom at a benzo-ring position produces more potent but less balanced COX-1/5-LOX inhibition. The 7-chloro analog (CHEMBL2057740) shows COX-1 IC₅₀ = 0.41 µM and 5-LOX IC₅₀ = 0.97 µM, yielding a 5-LOX/COX-1 ratio of 2.37. A differently positioned chloro analog (CHEMBL2057741) shows COX-1 IC₅₀ = 2.5 µM and 5-LOX IC₅₀ = 0.51 µM, with a ratio of 0.20 [1]. The target 7-methoxy compound, with its ratio of 0.94, sits between these extremes, offering the most balanced dual inhibition in the series [1][2].

Structure-activity relationship COX-1 selectivity Benzothiophene substitution effects

COX-2 Sparing at 10 µM Contrasts with Reference NSAIDs and COX-2-Selective Inhibitors

In a human whole-blood COX-2 assay (LPS-induced PGE₂ synthesis), the target compound at 10 µM showed no quantifiable COX-2 inhibitory activity, while indomethacin and celecoxib showed IC₅₀ values of 0.5 µM and 0.14 µM respectively in the same experimental system [1][2]. This COX-2-sparing profile, combined with demonstrated COX-1 and 5-LOX inhibition, suggests a distinct mechanistic signature relative to conventional NSAIDs and coxibs.

COX-2 selectivity Gastrointestinal safety Anti-inflammatory drug discovery

Physicochemical Property Differentiation for Fragment-Based and Property-Guided Design

The target compound's computed physicochemical profile (XLogP3 = 3.0, TPSA = 95 Ų, MW = 224.23, HBD = 2, HBA = 5, rotatable bonds = 2) positions it within favorable fragment-like and lead-like chemical space [1]. Computed ligand efficiency metrics for COX-1 are LE = 0.50 and LLE = 3.13; for 5-LOX, LE = 0.50 and LLE = 3.16 [2]. These values indicate moderate ligand efficiency suitable as a starting point for structure-based optimization, distinguishing this compound from larger, more lipophilic dual inhibitors such as licofelone (MW ~380, LE = 0.31–0.35) [2].

Fragment-based drug design Ligand efficiency Physicochemical property optimization

Synthetic Accessibility via Fiesselmann Condensation and Derivatization Versatility

The target compound is accessible via the Fiesselmann thiophene synthesis, a well-established condensation between ynones/ynoates and 2-mercaptoacetate derivatives [1]. The 3-hydroxy-2-carboxylic acid architecture enables three distinct derivatization vectors: (i) esterification/amidation at the 2-carboxylic acid, (ii) O-functionalization of the 3-hydroxyl group, and (iii) electrophilic aromatic substitution directed by the 7-methoxy group on the benzo ring [1][2]. This triple-derivatization capability is distinct from the simpler 7-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 88791-07-5), which lacks the 3-hydroxy group and is restricted to only two derivatization sites [3]. Additionally, the methyl ester prodrug form (CAS 42087-79-6) is commercially available, enabling orthogonal protecting group strategies during library synthesis .

Fiesselmann synthesis Benzothiophene building block Derivatization chemistry

Evidence-Backed Application Scenarios for 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid (CAS 1393803-54-7)


Dual 5-LOX/COX-1 Inhibitor Scaffold for Inflammatory Pathway Dissection

The balanced dual inhibition profile (5-LOX IC₅₀ = 3.4 µM; COX-1 IC₅₀ = 3.6 µM) makes this compound a useful pharmacological tool for simultaneously probing both arms of the arachidonic acid cascade in cell-based inflammation models [1]. Its COX-2-sparing property at 10 µM allows researchers to distinguish COX-1-mediated from COX-2-mediated prostaglandin synthesis, a key consideration in gastrointestinal safety profiling [1]. The compound is best deployed as a starting scaffold for SAR expansion rather than as a fully optimized probe, given its micromolar potency.

Fragment-Based Lead Generation for Balanced Dual Inhibitors

With a molecular weight of 224.23 Da, a favorable XLogP3 of 3.0, and ligand efficiency values (LE = 0.50 for both COX-1 and 5-LOX) [2][3], this compound meets established fragment-likeness criteria. Its three orthogonal derivatization vectors (2-COOH, 3-OH, 7-OCH₃-directed aromatic substitution) support systematic fragment growing strategies [1][4]. The commercial availability of the methyl ester analog (CAS 42087-79-6) further facilitates parallel library synthesis with orthogonal protecting group strategies.

Benzothiophene Core Reference Standard for Substitution-Dependent Activity Studies

The stark functional contrast between the target 7-methoxy compound (COX-1 IC₅₀ = 3.6 µM) and the unsubstituted parent (0% COX-1 inhibition at 10 µM) [1] establishes this compound as a critical reference point for structure-activity relationship studies examining how benzo-ring substitution modulates COX-1 engagement. Researchers investigating benzothiophene-based anti-inflammatory agents can use this compound alongside the chloro-substituted analogs to systematically map the pharmacophoric requirements for COX-1 versus 5-LOX potency and selectivity within this chemotype.

Building Block for Diverse Benzothiophene-Derived Compound Libraries

The 3-hydroxy-2-carboxylic acid architecture accessible via Fiesselmann condensation [4] makes this compound a versatile building block for generating structurally diverse benzothiophene libraries. The 2-carboxylic acid can be converted to esters, amides, hydrazides, and heterocyclic fusions; the 3-hydroxyl group enables etherification, acylation, or sulfonation; and the 7-methoxy group directs electrophilic substitution to specific positions on the benzo ring [1][4]. This triple diversification potential exceeds that of simpler benzothiophene-2-carboxylic acid building blocks lacking the 3-hydroxy or 7-methoxy functionality.

Quote Request

Request a Quote for 3-Hydroxy-7-methoxy-benzo[b]thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.